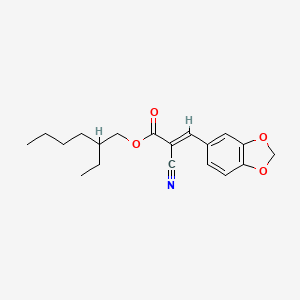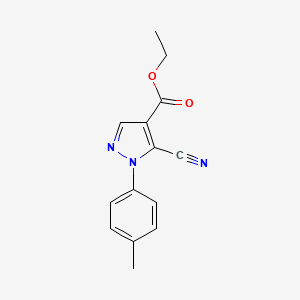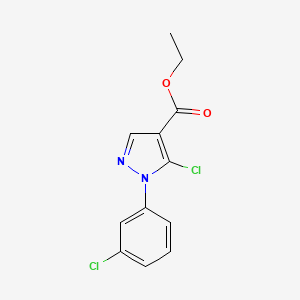
2-Brom-3,5-dichlor-4-methylpyridin
Übersicht
Beschreibung
2-Bromo-3,5-dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H4BrCl2N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dichloro-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 2nd position, and chlorine atoms at the 3rd and 5th positions. There is also a methyl group attached to the 4th carbon .Physical And Chemical Properties Analysis
2-Bromo-3,5-dichloro-4-methylpyridine is a solid at room temperature. It has a molecular weight of 240.91 .Wissenschaftliche Forschungsanwendungen
Synthese von Pyridinylimidazol-Typ p38α Mitogen-aktivierten Proteinkinase-Inhibitoren
“2-Brom-3,5-dichlor-4-methylpyridin” wird bei der Synthese von Pyridinylimidazol-Typ p38α Mitogen-aktivierten Proteinkinase-Inhibitoren verwendet . Diese Inhibitoren werden als therapeutische Strategie zur Behandlung von Zytokin-induzierten Erkrankungen wie rheumatoider Arthritis oder Psoriasis untersucht .
Synthese von potenten p38α MAP-Kinase-Inhibitoren
Diese Verbindung wird bei der Synthese der potenten p38α Mitogen-aktivierten Proteinkinase-Inhibitoren verwendet . Diese Inhibitoren sind von ML3403 abgeleitet und haben Hydroxyl-haltige Einheiten an der Imidazol C 2 -Position, die mit der Ribose und der Phosphat-Bindungsstelle des Enzyms interagieren können .
Herstellung von Methoxy-2-(2-pyridyl)indolen
“this compound” kann bei der Herstellung von Methoxy-2-(2-pyridyl)indolen verwendet werden . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie.
Herstellung von 2-(2′,4′-Difluorphenyl)-4-methylpyridin
Diese Verbindung kann durch eine Suzuki-Kupplungsreaktion mit 2,4-Difluorphenylboronsäure zur Herstellung von 2-(2′,4′-Difluorphenyl)-4-methylpyridin verwendet werden . Diese Reaktion ist ein wichtiger Schritt bei der Synthese vieler biologisch aktiver Verbindungen.
Synthese von Spiro-fusionierten Leiter-Typ-Bor(III)-Verbindungen
“this compound” wird bei der Synthese von Spiro-fusionierten Leiter-Typ-Bor(III)-Verbindungen verwendet . Diese Verbindungen wurden auf ihr elektrochemisches und photophysikalisches Verhalten untersucht .
Synthese von Augenaltersfarbstoff A2-E
Diese Verbindung kann bei der Totalsynthese von Augenaltersfarbstoff A2-E verwendet werden . Dieser Farbstoff ist ein Hauptbestandteil von Lipofuszin, das im retinalen Pigmentepithel gefunden wird und in die Pathogenese der altersbedingten Makuladegeneration verwickelt ist .
Safety and Hazards
2-Bromo-3,5-dichloro-4-methylpyridine is classified as a warning hazard under the GHS classification. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, and eye protection .
Eigenschaften
IUPAC Name |
2-bromo-3,5-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDVAOYSLNZHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505003 | |
| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344324-94-3 | |
| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



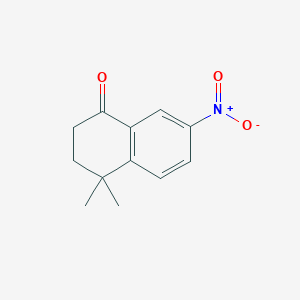
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
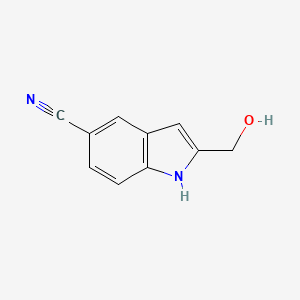
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
